2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, involves a regioselective lithiation followed by electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride. This methodology highlights the feasibility of synthesizing complex molecules starting from simpler benzenesulfonyl chloride derivatives through strategic functionalization steps (Huang et al., 2019).
Molecular Structure Analysis
The crystal and molecular structure of closely related compounds has been determined by X-ray diffraction, revealing insights into the spatial arrangement and bond lengths of the molecules. For example, studies on dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers demonstrate the influence of substituent positioning on molecular geometry and intramolecular interactions (Rublova et al., 2017).
Chemical Reactions and Properties
Reactivity studies of (poly)halo-substituted benzenesulfonyl chlorides in Pd-catalyzed desulfitative arylation illustrate the potential for creating arylated heteroarenes without cleaving C–Br bonds, facilitating further chemical transformations. This showcases the chemical versatility of benzenesulfonyl chloride derivatives in organic synthesis (Skhiri et al., 2015).
Physical Properties Analysis
The synthesis and analysis of bromo-, boryl-, and stannyl-functionalized benzene derivatives provide insights into the physical properties of these compounds, including their suitability as intermediates in organic synthesis and potential applications in developing new materials or catalysts (Reus et al., 2012).
Chemical Properties Analysis
The synthesis and structural characterization of 1-bromo-3,5-bis(trifluoromethyl)benzene demonstrate the compound's utility as a starting material for organometallic synthesis, highlighting its chemical properties and reactivity towards different organometallic reagents (Porwisiak & Schlosser, 1996).
Scientific Research Applications
. It’s important to handle this chemical with care, as it’s classified as corrosive and can cause eye damage .
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Synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate
- Application : This compound can be synthesized using 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride as a reagent .
- Procedure : The exact procedure would depend on the specific experimental setup and conditions, which are not provided in the source .
- Results : The successful synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate .
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Synthesis of 1-Benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole
- Application : This compound can be synthesized using 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride as a reagent .
- Procedure : The exact procedure would depend on the specific experimental setup and conditions, which are not provided in the source .
- Results : The successful synthesis of 1-Benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFOAHDKKGDAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381032 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
CAS RN |
176225-08-4 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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